N-(2-(benzofuran-2-yl)-2-hydroxypropyl)cyclohex-3-enecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

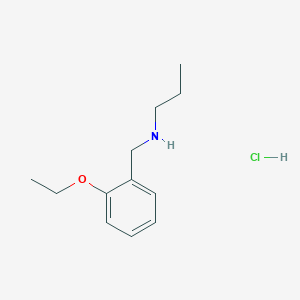

“N-(2-(benzofuran-2-yl)-2-hydroxypropyl)cyclohex-3-enecarboxamide” is a complex organic compound. It contains a benzofuran moiety, which is a heterocyclic compound, a cyclohexene ring, which is a type of cycloalkene, and a carboxamide group, which is a functional group derived from carboxylic acids .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The benzofuran moiety would contribute aromaticity to the molecule, the cyclohexene ring would introduce unsaturation, and the carboxamide group would introduce polarity.Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions. The benzofuran moiety could undergo electrophilic aromatic substitution reactions, the cyclohexene ring could undergo addition reactions due to the presence of the carbon-carbon double bond, and the carboxamide group could undergo reactions typical of carboxylic acid derivatives .Scientific Research Applications

Synthesis and Chemical Transformations

The synthesis and chemical transformation of compounds related to N-(2-(benzofuran-2-yl)-2-hydroxypropyl)cyclohex-3-enecarboxamide have been explored in various studies. For instance, research has demonstrated the synthesis of tetrahydrobenzofuran derivatives through Weitz−Scheffer oxidation and subsequent dimethyldioxirane oxidation, showcasing the potential for creating novel benzofuran-based compounds with unique chemical properties (Levai et al., 2002).

Catalytic Reactions and Synthesis Methods

Innovative catalytic reactions and synthesis methods involving benzofuran derivatives have been developed. For example, a study detailed the preparation of the neolignan natural product grossamide through an automated and scalable flow reactor, highlighting the versatility of benzofuran compounds in organic synthesis (Baxendale et al., 2006).

Antiviral and Biological Activities

Research on alpha-nucleosides incorporating benzofuran and benzimidazole derivatives revealed their potential antiviral activities, indicating the therapeutic applications of benzofuran compounds in the medical field (Migawa et al., 1998).

Catalytic Selectivity and Chemical Processes

Studies have shown the selectivity of catalytic processes involving benzofuran derivatives. For instance, a palladium-based catalyst supported on carbon nitride demonstrated high selectivity in the hydrogenation of phenol derivatives to cyclohexanone, underlining the importance of benzofuran frameworks in catalytic selectivity and efficiency (Wang et al., 2011).

Fluorescent Molecular Thermometers

Innovative fluorescent molecular thermometers based on polymers with benzofuran labels have been developed, showcasing the application of benzofuran derivatives in the creation of sensitive and reversible temperature sensors (Uchiyama et al., 2003).

Future Directions

Properties

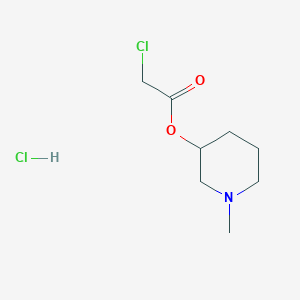

IUPAC Name |

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]cyclohex-3-ene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3/c1-18(21,12-19-17(20)13-7-3-2-4-8-13)16-11-14-9-5-6-10-15(14)22-16/h2-3,5-6,9-11,13,21H,4,7-8,12H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOXDVVYXSVMVMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1CCC=CC1)(C2=CC3=CC=CC=C3O2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(ethylthio)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2833489.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)pentanamide](/img/structure/B2833491.png)

![N-[2-(4-chlorophenyl)ethyl]-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide](/img/structure/B2833492.png)

![1-ethyl-7-isobutyl-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2833495.png)

![ethyl 7-oxo-2-(trifluoromethyl)-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5-carboxylate](/img/structure/B2833498.png)

![8-Azadispiro[3.1.36.14]decane](/img/structure/B2833502.png)

![N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2833505.png)